molecular formula C9H8ClNO3 B188820 4-Acetamido-3-chlorobenzoic acid CAS No. 74114-62-8

4-Acetamido-3-chlorobenzoic acid

Cat. No.: B188820
CAS No.: 74114-62-8
M. Wt: 213.62 g/mol
InChI Key: ZFQGFRPIFLLJKF-UHFFFAOYSA-N
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Description

4-Acetamido-3-chlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its unique properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include nitrobenzoic acids or hydroxylated derivatives.

    Reduction Reactions: Products include aminobenzoic acids.

Scientific Research Applications

Pharmacological Applications

4-Acetamido-3-chlorobenzoic acid has been investigated for its role in drug development and therapeutic applications. Its derivatives have shown promise in several studies:

  • EPAC Antagonists : The compound has been utilized in the synthesis of phenyl-acetohydrazonoyl cyanide analogues which act as EPAC (Exchange Protein directly Activated by cAMP) antagonists. These compounds are important for probing the biological functions of EPAC in diseases such as pancreatic cancer and diabetes. They have demonstrated low micromolar inhibitory activity, making them potential candidates for novel therapeutics against human diseases .
  • Antiviral Properties : Some studies suggest that derivatives of this compound can inhibit viral replication, specifically against Middle East respiratory syndrome coronavirus (MERS-CoV). These compounds were found to protect cells from viral infection without affecting the expression of EPAC proteins .

Synthesis and Organic Chemistry

The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules:

  • Synthesis of Amides and Ureas : this compound can be reacted with various reagents to form amides and ureas, which are crucial in medicinal chemistry. For instance, condensation reactions involving this compound have yielded several biologically active derivatives .
  • Use in Solid-Phase Peptide Synthesis : It has been noted for its utility in solid-phase peptide synthesis, where substituted benzyl esters derived from this compound serve as carboxyl-protecting groups. This application is vital for the production of peptides with specific biological activities .

Environmental Impact and Biodegradation

Research indicates that chlorinated benzoic acids, including this compound, may undergo microbial metabolism, which is essential for understanding their environmental fate:

  • Microbial Metabolism : Studies have shown that certain bacteria can metabolize chlorinated benzoic acids into less harmful compounds. Understanding these pathways is crucial for assessing the environmental impact of synthetic chemicals and developing bioremediation strategies .
  • Development of EPAC Antagonists :
    A study focused on synthesizing new EPAC antagonists derived from this compound demonstrated significant inhibition of EPAC activity. This research highlighted the compound's potential as a pharmacological probe for elucidating cAMP-related pathways in various diseases .
  • Antiviral Activity Assessment :
    In another investigation, derivatives of the compound were tested against MERS-CoV. The results indicated that these compounds could significantly reduce viral loads without adversely affecting host cell viability, suggesting their potential as therapeutic agents against viral infections .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the chlorine atom.

    3-Chlorobenzoic acid: Similar structure but lacks the acetamido group.

    4-Chlorobenzoic acid: Similar structure but lacks the acetamido group.

Uniqueness

4-Acetamido-3-chlorobenzoic acid is unique due to the presence of both the acetamido and chlorine groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Acetamido-3-chlorobenzoic acid (CAS Number: 74114-62-8) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClNO3C_9H_8ClNO_3 and a molecular weight of approximately 213.62 g/mol. Its structure features an acetamido group and a chlorine atom at the meta position relative to the carboxylic acid group on the benzene ring. The compound's physical properties include:

PropertyValue
Molecular Weight213.618 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Synthesis

The synthesis of this compound typically involves the chlorination of benzoic acid derivatives followed by acylation reactions. Various methodologies have been explored, including copper-catalyzed amination techniques that enhance yield and selectivity in producing substituted anthranilic acids, which are precursors to compounds like this compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression . Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Mechanism : A study investigating the anti-inflammatory effects of structurally related compounds found that they significantly reduced pro-inflammatory cytokines in vitro. Although direct studies on this compound are scarce, its analogs have shown promise in modulating inflammatory pathways .

Properties

IUPAC Name

4-acetamido-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQGFRPIFLLJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350493
Record name 4-acetamido-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74114-62-8
Record name 4-acetamido-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-chloro-benzoic acid (10.0 g, 58.3 mmol) in anhydrous THF (100 mL) was added acetyl chloride (20.7 ml, 291.1 mmol) and the solution stirred at room temperature for 48 hours. The solvent was evaporated and the product precipitated from hexanes then filtered and dried to give a white solid (11.73 g, 94% yield). 1H-NMR (500 MHz, CD3OD) δ 2.28 (s, 3H), 7.92 (dd, 1H), 7.99-8.16 (m, 2H). Analytical HPLC (cyano column) 7.84 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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